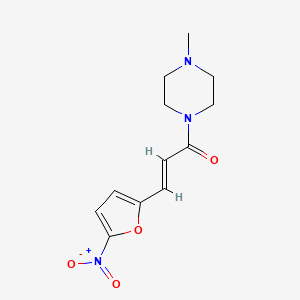
NSC59984
概要
説明
NSC59984は、p53経路シグナル伝達の回復と抗腫瘍効果、特に大腸がん細胞における抗腫瘍効果の能力で知られる低分子化合物です。 (E)-1-(4-メチルピペラジン-1-イル)-3-(5-ニトロフラン-2-イル)プロプ-2-エン-1-オン 。 This compoundは、ヒトがんの50%以上で共通して見られる変異型p53タンパク質を標的とする独自のメカニズムにより注目を集めています .
2. 製法
This compoundの合成は、ニトロフラン部分の調製から始まる一連の化学反応を含みます。合成経路には通常、以下の手順が含まれます。
ニトロフラン環の形成: これは、フランをニトロ化して5-ニトロフラン-2-カルバルデヒドを生成することを含みます。
縮合反応: 5-ニトロフラン-2-カルバルデヒドは、特定の反応条件下で(E)-1-(4-メチルピペラジン-1-イル)プロプ-2-エン-1-オンと縮合してthis compoundを形成します.
This compoundの工業生産方法は広く文書化されていませんが、合成は一般的に大規模生産に最適化された同様の手順に従います。
科学的研究の応用
NSC59984は、化学、生物学、医学、産業の分野で幅広い科学研究における応用を持っています。
作用機序
NSC59984は、変異型p53タンパク質を標的とし、野生型p53シグナル伝達経路を回復させることによって効果を発揮します。このメカニズムには以下が含まれます。
変異型p53の分解: This compoundは、ユビキチン-プロテアソーム経路を通じて変異型p53タンパク質の分解を促進します.
p73の活性化: この化合物は、p73を活性化します。p73は、p53機能の喪失を補うことができ、がん細胞における細胞死につながります.
ROSの誘導: This compoundは、反応性酸素種のレベルを増加させ、これは変異型p53の分解と細胞死の誘導にさらに寄与します.
6. 類似の化合物との比較
This compoundは、変異型p53を分解し、p53経路シグナル伝達を回復させるという二重の能力においてユニークです。類似の化合物には以下が含まれます。
NSC58874: この化合物は、変異型p53を標的とし、p73を活性化しますが、化学的特性と作用機序が異なります.
PRIMA-1: 変異型p53を、p53応答性遺伝子を活性化できる形態に変換することにより、野生型p53機能を回復させる別の化合物です.
APR-246: この化合物は、p53タンパク質のシステイン残基に共有結合することにより、変異型p53を再活性化します.
This compoundは、ROS-ERK2-MDM2軸を特異的に標的とするため、変異型p53の分解と細胞死の誘導における有効性が向上しています .
生化学分析
Biochemical Properties
NSC59984 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the mutant p53 protein, which is commonly found in over 50% of human cancers. This compound induces the degradation of mutant p53 via the MDM2 and ubiquitin-proteasome pathway . Additionally, this compound restores wild-type p53 signaling through the activation of p73, specifically in mutant p53-expressing colorectal cancer cells . This interaction leads to p73-dependent cell death in cancer cells with minimal genotoxicity and without evident toxicity toward normal cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound restores the p53 pathway, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth . It induces p73-dependent cell death in mutant p53-expressing colorectal cancer cells, thereby promoting tumor suppression . Furthermore, this compound has been shown to stimulate mitochondria-dependent ferroptosis and overcome integrated stress response pro-survival signaling in pre-clinical pancreatic and colorectal cancer models . These effects highlight the compound’s potential in targeting cancer cells while sparing normal cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound induces the degradation of mutant p53 protein through the MDM2 and ubiquitin-proteasome pathway . It promotes the phosphorylation of ERK2 via reactive oxygen species (ROS) in cancer cells, which is required for MDM2 phosphorylation at serine-166 . This phosphorylation enhances the binding of phosphorylated-MDM2 to mutant p53, leading to its ubiquitination and degradation . Additionally, this compound restores wild-type p53 signaling through the activation of p73, which induces p73-dependent cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to induce cell death in tumor cells by restoring the p53 pathway in mutant p53-expressing cancer cells . The compound’s stability and degradation over time have been studied, revealing that high cellular ROS increases the efficacy of this compound in targeting mutant p53 degradation and antitumor effects . Long-term effects on cellular function have also been observed, with this compound promoting sustained ERK2 activation and MDM2 phosphorylation, leading to continuous degradation of mutant p53 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound induces p73-dependent cell death in cancer cells with minimal genotoxicity and without evident toxicity toward normal cells . In combination with CPT11, this compound synergizes to induce cell death in mutant p53-expressing colorectal cancer cells and inhibits mutant p53-associated colon tumor xenograft growth in a p73-dependent manner in vivo . These findings suggest that this compound has a favorable therapeutic window and can be effectively used in combination with other anticancer agents.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and glycolysis. Treatment of cells with this compound has been shown to increase the utilization of the pentose phosphate pathway and inhibit glycolysis at the fructose-1,6-bisphosphate to fructose 6-phosphate junction . Additionally, this compound increases reactive oxygen species production and decreases glutathione levels, which are critical for its anticancer effects . These metabolic changes highlight the compound’s ability to alter cellular metabolism and promote cell death in cancer cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound induces reactive oxygen species and requires p73 for its effects . It targets mutant p53 for ubiquitin-mediated proteolysis involving MDM2 and HSP90 . These interactions facilitate the transport and distribution of this compound within cancer cells, leading to its accumulation and subsequent degradation of mutant p53.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to restore wild-type p53 signaling and destabilize mutant p53 at non-genotoxic doses . The compound’s effects on cellular metabolism and apoptosis are mediated through its interactions with various subcellular compartments, including the mitochondria and the endoplasmic reticulum . These interactions highlight the importance of this compound’s subcellular localization in its anticancer effects.
準備方法
The synthesis of NSC59984 involves a series of chemical reactions, starting with the preparation of the nitrofuran moiety. The synthetic route typically includes the following steps:
Formation of the nitrofuran ring: This involves the nitration of furan to produce 5-nitrofuran-2-carbaldehyde.
Condensation reaction: The 5-nitrofuran-2-carbaldehyde is then condensed with (E)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one under specific reaction conditions to form this compound.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
化学反応の分析
NSC59984は、次のようないくつかのタイプの化学反応を起こします。
酸化: ニトロフラン部分は酸化反応を起こし、反応性酸素種(ROS)を生成する可能性があります。
還元: ニトロフラン環のニトロ基は、特定の条件下で還元される可能性があります。
これらの反応で使用される一般的な試薬と条件には、酸化には過酸化水素などの酸化剤、還元には水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
NSC59984 is unique in its dual ability to degrade mutant p53 and restore p53 pathway signaling. Similar compounds include:
APR-246: This compound reactivates mutant p53 by covalently binding to cysteine residues in the p53 protein.
This compound stands out due to its specific targeting of the ROS-ERK2-MDM2 axis, which enhances its efficacy in degrading mutant p53 and inducing cell death .
特性
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRIGNWBRHBFV-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


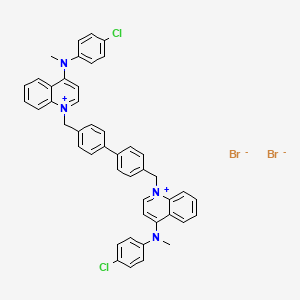
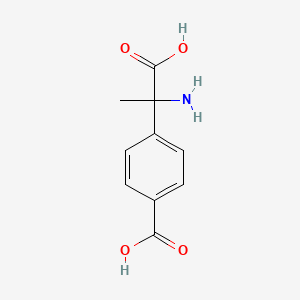
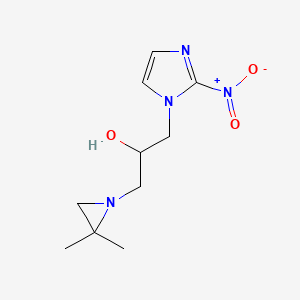
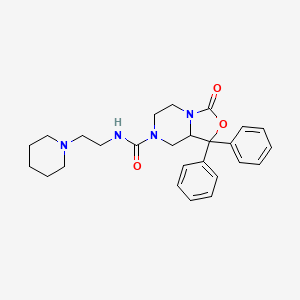
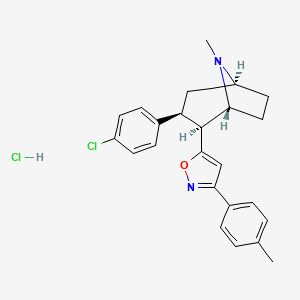
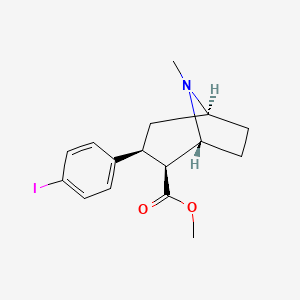

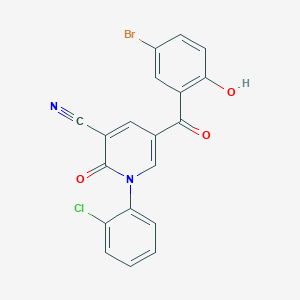
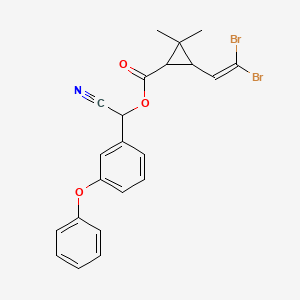

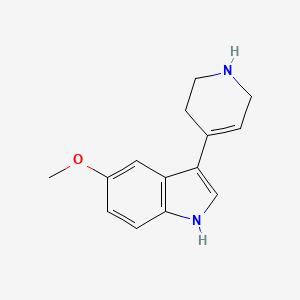

![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
